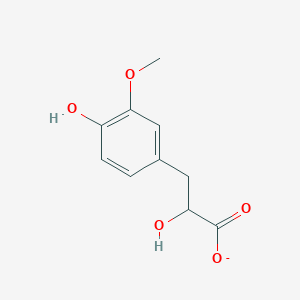
3-Methoxy-4-hydroxyphenyllactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-hydroxyphenyllactate (MHPL) is a naturally occurring compound found in human urine and is a metabolite of the amino acid tyrosine. MHPL has gained attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-Methoxy-4-hydroxyphenyllactate exerts its effects through various mechanisms. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. 3-Methoxy-4-hydroxyphenyllactate also inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in inflammation. Additionally, 3-Methoxy-4-hydroxyphenyllactate has been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Biochemical and physiological effects:
3-Methoxy-4-hydroxyphenyllactate has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-Methoxy-4-hydroxyphenyllactate also reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 3-Methoxy-4-hydroxyphenyllactate has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methoxy-4-hydroxyphenyllactate has several advantages for lab experiments. It is a naturally occurring compound and can be easily synthesized from tyrosine. 3-Methoxy-4-hydroxyphenyllactate is also stable and can be stored for long periods without degradation. However, one limitation of using 3-Methoxy-4-hydroxyphenyllactate in lab experiments is its low solubility in water, which can limit its bioavailability.
Direcciones Futuras
There are several future directions for research on 3-Methoxy-4-hydroxyphenyllactate. One area of research is the development of 3-Methoxy-4-hydroxyphenyllactate-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to increase the yield of 3-Methoxy-4-hydroxyphenyllactate. Additionally, further studies are needed to elucidate the mechanisms of action of 3-Methoxy-4-hydroxyphenyllactate and its effects on various signaling pathways.
Métodos De Síntesis
3-Methoxy-4-hydroxyphenyllactate can be synthesized from tyrosine via the tyrosine catabolic pathway. Tyrosine is first converted to 4-hydroxyphenylpyruvate (HPP) by the enzyme tyrosine transaminase. HPP is then converted to 4-hydroxyphenyllactate (HPL) by the enzyme HPP decarboxylase. Finally, HPL is methylated to form 3-Methoxy-4-hydroxyphenyllactate by the enzyme catechol-O-methyltransferase (COMT).
Aplicaciones Científicas De Investigación
3-Methoxy-4-hydroxyphenyllactate has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 3-Methoxy-4-hydroxyphenyllactate has been shown to have antioxidant, anti-inflammatory, and antitumor properties in vitro and in vivo.
Propiedades
Nombre del producto |
3-Methoxy-4-hydroxyphenyllactate |
|---|---|
Fórmula molecular |
C10H11O5- |
Peso molecular |
211.19 g/mol |
Nombre IUPAC |
2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)/p-1 |
Clave InChI |
SVYIZYRTOYHQRE-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O |
Sinónimos |
3-methoxy-4-hydroxyphenyllactic acid vanillactic acid vanillylactic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



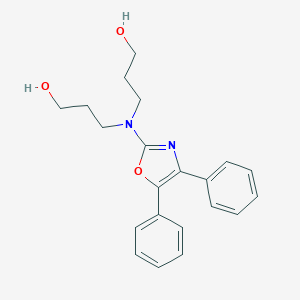
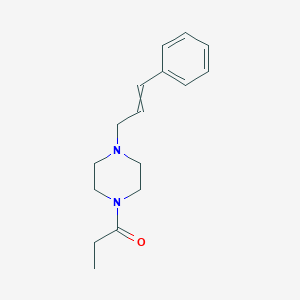
![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)
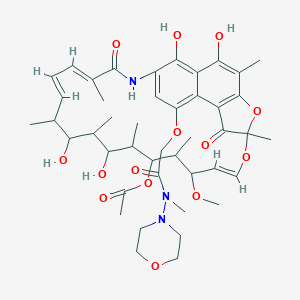
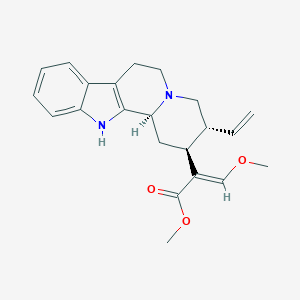
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)
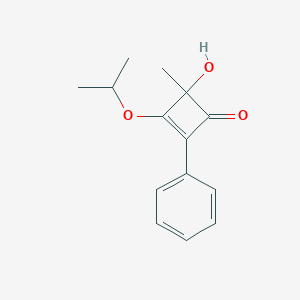
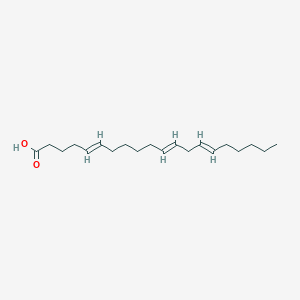


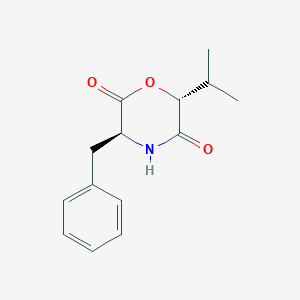
![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)
![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)
